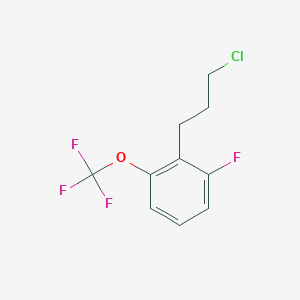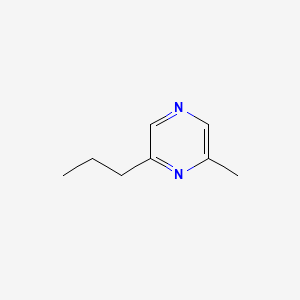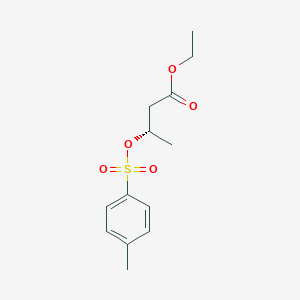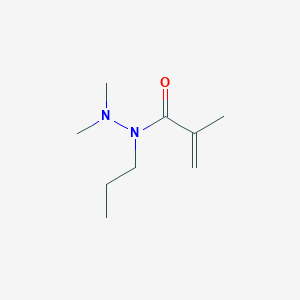![molecular formula C17H10ClFN2O B14070394 {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a propanedinitrile moiety, with a 2-chloro-6-fluorobenzyl group linked via an ether bond. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the intermediate 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde}: An intermediate in the synthesis of the target compound.
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzonitrile}: A structurally related compound with similar properties.
Uniqueness
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C17H10ClFN2O |
|---|---|
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-16-2-1-3-17(19)15(16)11-22-14-6-4-12(5-7-14)8-13(9-20)10-21/h1-8H,11H2 |
Clé InChI |
IIZNIWSHVYITCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


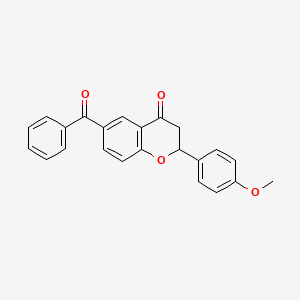


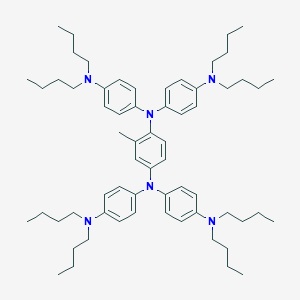
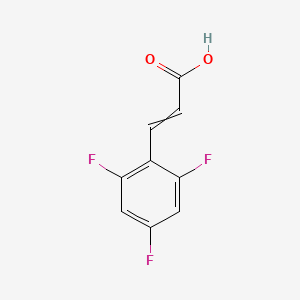
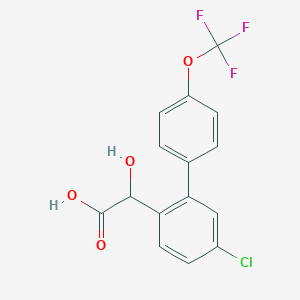
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
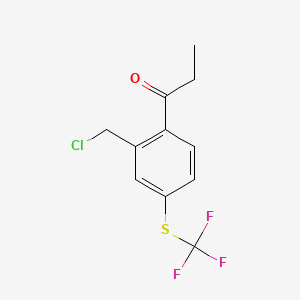
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
